molecular formula C13H19ClN2O B1528270 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride CAS No. 1803604-33-2

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride

Cat. No. B1528270
M. Wt: 254.75 g/mol
InChI Key: TUXQTZQKTGPSPC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride is an organic compound . It is a piperazine derivative .


Molecular Structure Analysis

The molecular weight of 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride is 254.76 . Its IUPAC name is (3,5-dimethylphenyl)(piperazin-1-yl)methanone hydrochloride . The InChI code is 1S/C13H18N2O.ClH/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15;/h7-9,14H,3-6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride is a powder . It should be stored at room temperature .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride analogues have been synthesized and evaluated for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds, part of a class known as bis(heteroaryl)piperazines (BHAPs), have shown to be significantly potent against HIV-1 RT (Romero et al., 1994).

Antibacterial and MurB Enzyme Inhibitory Activities

Innovative derivatives of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine demonstrated strong antibacterial efficacies and biofilm inhibition activities, notably against strains like E. coli, S. aureus, and S. mutans. Furthermore, these compounds exhibited significant inhibitory activities against the MurB enzyme, a crucial target in antibacterial drug discovery (Mekky & Sanad, 2020).

Antimicrobial Properties

Piperazine derivatives, specifically those containing the 1-(3,5-Dimethylbenzoyl)piperazine structure, have been synthesized and shown to possess significant antimicrobial properties. These compounds exhibited excellent antibacterial and antifungal activities, compared to standard drugs (Rajkumar, Kamaraj & Krishnasamy, 2014).

Antidepressant and Anxiolytic Effects

1-(3,5-Dimethylbenzoyl)piperazine derivatives have been developed as potential antidepressants and anxiolytics. Some of these compounds, when tested in animal models, showed significant reduction in immobility times in behavioral tests, indicating potential antidepressant activity. They also exhibited significant antianxiety activity in other behavioral models (Kumar et al., 2017).

Antibacterial and Anthelmintic Activity

Certain piperazine compounds, including those derived from 1-(3,5-Dimethylbenzoyl)piperazine, have been synthesized and evaluated for their antibacterial and anthelmintic activities. Although some showed moderate activity in these areas, the results highlight the potential for further development in antibacterial and anthelmintic applications (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3,5-dimethylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15;/h7-9,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXQTZQKTGPSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylbenzoyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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